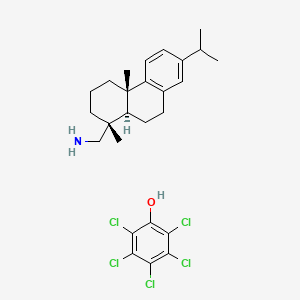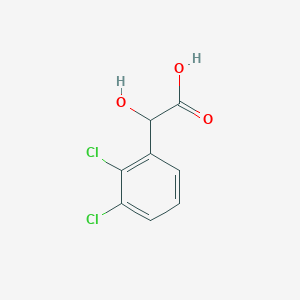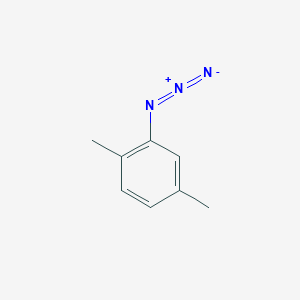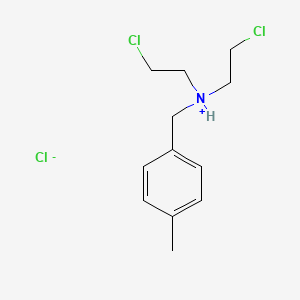
3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Descripción general
Descripción
The compound 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a chemically synthesized molecule that is likely to have a complex structure involving a bromo substituent, a methoxy group, and a pyridinylmethoxy moiety attached to a benzaldehyde core. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with careful control of conditions to ensure the correct substitution pattern on the benzaldehyde core. For instance, the synthesis of 3,4,5-Trimethoxy Benzaldehyde involves a reaction sequence starting with p-hydroxy benzaldehyde, followed by bromination, methylation, and finally a reaction with dimethyl sulfate at a controlled pH . This suggests that the synthesis of 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde would similarly require a strategic selection of reagents and conditions to introduce the bromo, methoxy, and pyridinylmethoxy groups in the correct positions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde can be determined using techniques such as X-ray diffraction, as demonstrated by the structural analysis of a triazolobenzoxadiazocine derivative . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can complement experimental data to provide a comprehensive understanding of bond lengths, angles, and torsion angles .
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is influenced by the substituents present on the aromatic ring. For example, the presence of a pyridine moiety can affect the conformation and photobehavior of the compound, as seen in the study of pyridine-3-carboxaldehydes . The introduction of electron-donating or withdrawing groups can also impact the stability and reactivity of the molecule, potentially leading to photochromism or other photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy are essential for characterizing these compounds . The presence of specific functional groups can be inferred from their characteristic absorption bands. Additionally, the crystal structure and space group can provide information about the solid-state arrangement and potential intermolecular interactions, which can influence properties like melting point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen Heterocycles
This compound is used in the synthesis of nitrogen heterocycles that exhibit antimicrobial activity. For instance, research by Sherif (2014) describes the preparation of thiazoles, thiohydantoins, and pyrimidines via cyclization of thiosemicarbazone derivatives of 3-bromo-4-methoxy benzaldehyde, indicating its role in developing compounds with potential antimicrobial properties (Sherif, 2014).
Catalysis and Organic Synthesis
In another study, Wang et al. (2014) explored the Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, which is related to the synthesis of complex organic molecules that could be further functionalized for various applications, including the synthesis of pharmaceuticals and materials science (Wang et al., 2014).
Antioxidant Properties
The synthesis and study of a series of compounds involving brominated and methoxylated benzaldehydes, such as the one , have shown interesting antioxidant properties. This research indicates the potential for these compounds in creating effective phenolic antioxidants, highlighting their application in addressing oxidative stress-related conditions (Wijtmans et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-18-13-7-10(8-17)6-12(15)14(13)19-9-11-4-2-3-5-16-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQGYDYRLIVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355435 | |
| Record name | 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
433330-10-0 | |
| Record name | 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







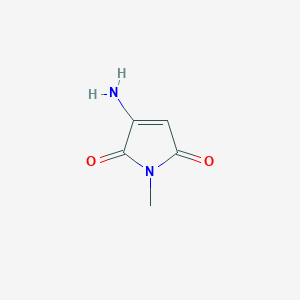

![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)
![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)
